molecular formula C23H26N2O6 B557104 Boc-Gln(Xan)-OH CAS No. 55260-24-7

Boc-Gln(Xan)-OH

Cat. No.: B557104
CAS No.: 55260-24-7
M. Wt: 426.5 g/mol
InChI Key: HOIIDGIJEPOSLL-INIZCTEOSA-N
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Description

Boc-Gln(Xan)-OH, also known as N-tert-butoxycarbonyl-L-glutamine xanthenyl ester, is a derivative of L-glutamine. This compound is commonly used in peptide synthesis due to its stability and reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group and the xanthenyl ester makes it a valuable intermediate in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gln(Xan)-OH typically involves the protection of the amino group of L-glutamine with a Boc group, followed by the esterification of the carboxyl group with xanthenyl. The process can be summarized as follows:

    Protection of the Amino Group: L-glutamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-L-glutamine.

    Esterification: Boc-L-glutamine is then reacted with xanthenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Boc-Gln(Xan)-OH undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Hydrolysis: The xanthenyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

    Coupling Reactions: this compound can be used in peptide coupling reactions with other amino acids or peptides in the presence of coupling agents like DCC or HBTU.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Hydrolysis: Sodium hydroxide (NaOH) in water or methanol.

    Coupling: Dicyclohexylcarbodiimide (DCC) or O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

    Deprotection: L-glutamine.

    Hydrolysis: Boc-L-glutamine.

    Coupling: Peptides or peptide derivatives.

Scientific Research Applications

Boc-Gln(Xan)-OH has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: It serves as a building block for the synthesis of peptide-based probes and inhibitors used in biological studies.

    Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the large-scale production of peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Boc-Gln(Xan)-OH is primarily related to its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the xanthenyl ester facilitates the coupling of the carboxyl group with other amino acids or peptides. This allows for the selective formation of peptide bonds and the synthesis of complex peptide structures.

Comparison with Similar Compounds

Boc-Gln(Xan)-OH can be compared with other similar compounds such as:

    Boc-Gln-ONp: N-tert-butoxycarbonyl-L-glutamine 4-nitrophenyl ester, which is another protected glutamine derivative used in peptide synthesis.

    Boc-Gln-OSu: N-tert-butoxycarbonyl-L-glutamine N-hydroxysuccinimide ester, which is also used in peptide coupling reactions.

Uniqueness

This compound is unique due to the presence of the xanthenyl ester, which provides distinct reactivity and stability compared to other esters like 4-nitrophenyl or N-hydroxysuccinimide esters. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIIDGIJEPOSLL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579120
Record name N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55260-24-7
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55260-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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